Regiochemical Purity: Differentiating the 3,4- Isomer from Common 3,5- and 2,5- Analogs
The primary differentiation factor is the regiospecific 3,4-substitution on the phenyl ring. While the 3,5-isomer (CAS 131805-94-2) and 2,5-isomer (CAS 545410-49-9) share the formula C10H5BrF6O , they yield distinct products in subsequent reactions. For example, in medicinal chemistry, the spatial orientation of CF3 groups can dramatically alter ligand-receptor binding. A study on ketamine-related arylcyclohexylamines utilized specifically substituted aryl building blocks, highlighting that the final compound's pharmacological profile is directly dependent on the aryl precursor's substitution pattern [1].
| Evidence Dimension | Regioisomeric substitution pattern (position of two -CF3 groups on the phenyl ring) |
|---|---|
| Target Compound Data | 3,4-bis(trifluoromethyl) (IUPAC: 1-[3,4-bis(trifluoromethyl)phenyl]-2-bromoethanone) |
| Comparator Or Baseline | 3,5-bis(trifluoromethyl) isomer (CAS 131805-94-2) and 2,5-bis(trifluoromethyl) isomer (CAS 545410-49-9) |
| Quantified Difference | Not quantifiable as a single metric; the difference is a binary (yes/no) structural identity that dictates the entire downstream molecular architecture and biological outcome. |
| Conditions | Structural and synthetic context; inferred from general principles and supporting literature on similar systems [1]. |
Why This Matters
For a procurement scientist, ordering the 3,5- or 2,5-isomer will lead to a completely different final compound, potentially rendering a multi-step synthesis or a SAR study invalid, wasting time and resources.
- [1] A broadly applicable Diels-Alder based Synthesis of Ketamine related Arylcyclohexylamines. ChemRxiv. 2022. Preprint. View Source
